molecular formula C15H17BrN2O3 B2632844 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide CAS No. 444547-85-7

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide

Cat. No.: B2632844
CAS No.: 444547-85-7
M. Wt: 353.216
InChI Key: OMAWOVRSQMXETQ-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a brominated phenyl ring with hydroxyl and methoxy substituents, a butyl group attached to the nitrogen atom, and a cyano group on the prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One possible route includes:

    Bromination: Starting with a phenol derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The hydroxyl group can be protected or methylated using methyl iodide and a base like potassium carbonate.

    Formation of the Enamide: The brominated and methoxylated phenol can then be reacted with acryloyl chloride in the presence of a base to form the enamide structure.

    Butylation: Finally, the nitrogen atom can be alkylated using butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and bromine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-bromo-4-hydroxyphenyl)-N-butyl-2-cyanoprop-2-enamide: Lacks the methoxy group.

    (Z)-3-(4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide: Lacks the bromine atom.

    (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-methyl-2-cyanoprop-2-enamide: Has a methyl group instead of a butyl group.

Uniqueness

The unique combination of bromine, hydroxyl, and methoxy groups on the phenyl ring, along with the butyl group on the nitrogen atom, gives (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-3-4-5-18-15(20)11(9-17)6-10-7-12(16)14(19)13(8-10)21-2/h6-8,19H,3-5H2,1-2H3,(H,18,20)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWOVRSQMXETQ-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Br)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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